Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative with a molecular formula of C16H18N2O2S. This compound features a thiophene ring substituted with an amino group, a methyl group, and a carboxylate ester group. Thiophenes are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-amino-5-methylthiophene-3-carboxylate and 4-methylbenzene.
Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or water).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or alkyl halides are used for acylation and alkylation, respectively.
Major Products Formed:
Oxidation: 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylic acid.
Reduction: 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-hydroxymethyl ester.
Substitution: N-acyl or N-alkyl derivatives of the amino group.
Scientific Research Applications
Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate: This compound is structurally similar but contains a thiazole ring instead of a thiophene ring.
Ethyl 2-amino-5-methyl-4-(4-methoxyphenyl)thiophene-3-carboxylate: This compound has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: Ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(10(3)19-14(13)16)11-7-5-9(2)6-8-11/h5-8H,4,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBPTRLHPVERBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701171102 | |
Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-35-2 | |
Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=350997-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-amino-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701171102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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